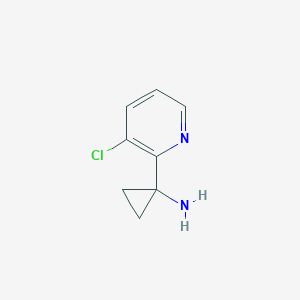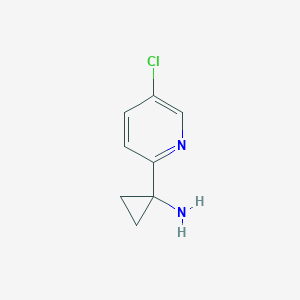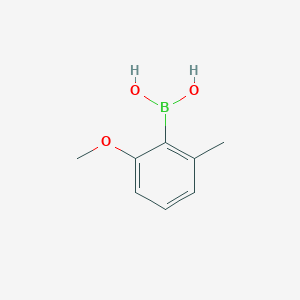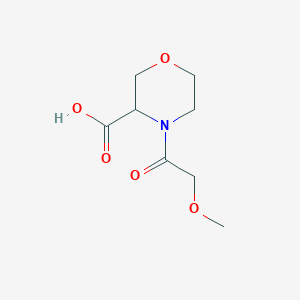
4-(Methoxyacetyl)morpholine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholines, including “4-(Methoxyacetyl)morpholine-3-carboxylic acid”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Chemical Reactions Analysis
The chemical reactions involving morpholines have been studied extensively. These reactions generally involve the preparation of morpholines from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
The boiling point of “4-(Methoxyacetyl)morpholine-3-carboxylic acid” is predicted to be 419.0±45.0 °C, and its density is predicted to be 1.311±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Applications in Peptidomimetic Chemistry
- Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid : A study described a practical synthesis route for enantiopure Fmoc-protected morpholine-3-carboxylic acid. The process involved reductive amination, intramolecular acetalization, and other steps. This compound was shown to be fully compatible with solid-phase peptide synthesis, making it valuable in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
Novel Synthesis Methods
- Synthesis of 2-Morpholine Carboxylic Acid Derivatives : This research presented novel syntheses for 2-morpholine carboxylic acid derivatives, which were further used to create 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, a new ring system (King & Martin, 1991).
Applications in Pharmaceutical Research
- Potent Cathepsin S Inhibitor : A potent reversible and selective cathepsin S inhibitor was synthesized using morpholine-4-carboxylic acid. This compound was also labeled with deuterium and carbon-14 for further studies (Latli et al., 2012).
Synthesis of Biodegradable Polyesteramides
- Morpholine-2,5-dione Derivatives : This study focused on synthesizing morpholine-2,5-dione derivatives with various protected functional groups. These compounds were used to create biodegradable polyesteramides, demonstrating potential applications in materials science (Veld, Dijkstra, & Feijen, 1992).
Antiproliferative Activity Against Cancer Cells
- Synthesis and Evaluation of Antiproliferative Activity : A compound synthesized from morpholine was evaluated for its inhibitory activity against various cancer cell lines, showing significant antiproliferative properties (Lu et al., 2021).
Propriétés
IUPAC Name |
4-(2-methoxyacetyl)morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-13-5-7(10)9-2-3-14-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWUGSLJIQKWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCOCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxyacetyl)morpholine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)
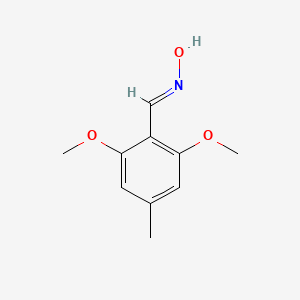


![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)
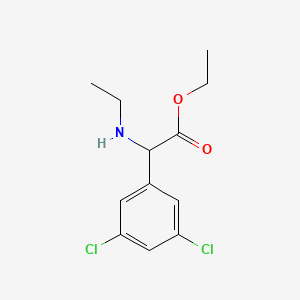
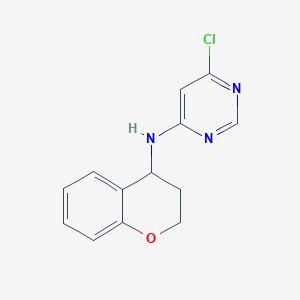
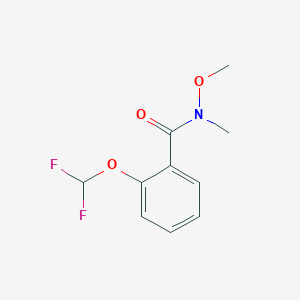
![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)
![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)
